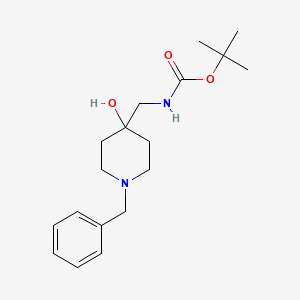

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Synthesis of New Compounds

“Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate” can be used in the synthesis of new compounds. For instance, it has been used in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This process involves bromination, benzyl protection, and halogen exchange reaction .

Ullmann Coupling Reaction

This compound has been examined for its application in Ullmann coupling reaction . Ullmann coupling reaction is a process that involves the carbon-carbon bond formation between two aryl halides or an aryl halide and a phenol .

Mitsunobu Reaction

“Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate” has been used in the Mitsunobu reaction . The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers .

Preparation of Steric Bulk Bis(phenolate) Ether Catalysts

This compound can be used to introduce steric bulk groups into C2-symmetric bis(phenolate) ether catalysts . These catalysts have been reported to yield high molecular weight polymers and copolymers at high operating temperatures with controlled stereoselectivity .

Synthesis of Non-metallocene Complexes

“Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate” can be used in the synthesis of non-metallocene complexes . Non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties have been reported to yield high molecular weight polymers and copolymers at high operating temperatures with controlled stereoselectivity .

Synthesis of Key Intermediates

This compound can be used in the synthesis of key intermediates . Substituted 2-iodophenols with protected hydroxyl groups are key intermediates to introduce steric bulk groups into these C2-symmetric bis(phenolate) ether catalysts .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)19-14-18(22)9-11-20(12-10-18)13-15-7-5-4-6-8-15/h4-8,22H,9-14H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJILBAHXIZOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)

![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2991727.png)